3-(4-Chloro-3-methylbutyl)thiophene
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Overview
Description
3-(4-Chloro-3-methylbutyl)thiophene is a chemical compound with the molecular formula C9H13ClS and a molecular weight of 188.72 g/mol . This compound belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophenes are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 3-(4-Chloro-3-methylbutyl)thiophene, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium complexes, and environmentally friendly solvents, like dimethyl sulfoxide, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chloro-3-methylbutyl)thiophene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to remove oxygen-containing groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms or other functional groups are replaced by different substituents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
3-(4-Chloro-3-methylbutyl)thiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methylbutyl)thiophene involves its interaction with specific molecular targets and pathways. In biological systems, thiophene derivatives can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the thiophene derivative .
Comparison with Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
3-Bromothieno[3,2-b]thiophene: Applied in the synthesis of conjugated polymers for electronic applications.
Uniqueness: 3-(4-Chloro-3-methylbutyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic electronics and pharmaceuticals .
Properties
Molecular Formula |
C9H13ClS |
---|---|
Molecular Weight |
188.72 g/mol |
IUPAC Name |
3-(4-chloro-3-methylbutyl)thiophene |
InChI |
InChI=1S/C9H13ClS/c1-8(6-10)2-3-9-4-5-11-7-9/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
ONBBYGVHDJKEPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CSC=C1)CCl |
Origin of Product |
United States |
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